MFHDYEAKFRYINW-UHFFFAOYSA-N
Description
Historical Context and Early Research Trajectories for MFHDYEAKFRYINW-UHFFFAOYSA-N
The journey to understand Melatonin began long before its isolation. The pineal gland, its primary production site in vertebrates, was described as early as the second century by Galen and later pondered by the philosopher René Descartes in the 16th century as the "seat of the soul". chronobiology.com However, the gland's true hormonal function remained elusive for centuries.
The pivotal moment in Melatonin research occurred in 1958 when Aaron B. Lerner and his team at Yale University isolated the compound from bovine pineal glands. wikipedia.orgcodeage.comnih.gov Their motivation was to find a substance that could be useful in treating skin diseases. wikipedia.org They identified the compound as N-acetyl-5-methoxytryptamine and named it "melatonin" due to its ability to lighten the skin of frogs. codeage.com
Subsequent research in the 1960s and 1970s began to unravel its chronobiological significance. A major breakthrough came in 1981 when Alfred Lewy discovered that bright light at night suppresses the endogenous production of Melatonin in humans, firmly establishing its link to the light-dark cycle. chronobiology.com Early studies, often using high doses, reported sleep-inducing (soporific) effects, laying the groundwork for its most well-known application. oup.com The 1990s saw a surge of interest as research highlighted its potential roles in immune modulation and as an antioxidant. wikipedia.orgchronobiology.com
Methodological Advancements in the Study of this compound
The ability to detect and quantify Melatonin has been crucial for advancing research. Early studies relied on bioassays, but the development of more sophisticated analytical techniques has provided greater sensitivity and specificity.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) has become a cornerstone for Melatonin analysis. nih.govnih.gov Various HPLC methods have been developed, often coupled with different detectors:
Fluorescence Detection (HPLC-FD): This method is noted for its high selectivity and sensitivity, making it suitable for measuring Melatonin in small biological samples like rat plasma. scielo.brijert.org
UV Detection (HPLC-UV) and Photodiode Array (PDA) Detection: These methods are also widely used for quantifying Melatonin in pharmaceutical formulations and biological samples. nih.govpensoft.net
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has revolutionized Melatonin detection, offering superior specificity and the ability to measure very low concentrations in complex matrices like saliva and serum. nih.govnih.govuea.ac.uk LC-MS/MS is now considered more reliable than older immunoassay techniques, which were prone to interference and often yielded higher, less accurate readings. nih.govuea.ac.uk Online electrochemistry coupled with HPLC-MS (EC-HPLC-MS) has also emerged as a tool to simulate the metabolism of Melatonin. rsc.org
Immunoassays: Techniques like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) were used in early plant and human studies. ijert.orgfrontiersin.org While instrumental in initial discoveries, they are now largely superseded by chromatographic and mass spectrometric methods due to issues with specificity and accuracy. nih.govfrontiersin.org
Emerging Sensor Technologies: Recent research focuses on developing novel electrochemical and optical sensors for Melatonin detection. nih.govresearchgate.netnih.gov These platforms, often utilizing nanomaterials, promise high sensitivity, specificity, and portability, potentially enabling real-time sensing. nih.govresearchgate.net
| Technique | Detector | Key Features | Application Examples |
|---|---|---|---|
| HPLC | Fluorescence (FD) | High sensitivity and selectivity. scielo.br | Quantification in small volume rat plasma. scielo.br |
| HPLC | UV/PDA | Robust and widely used. nih.gov | Determination in pharmaceutical nanoparticles. nih.gov |
| LC-MS/MS | Tandem Mass Spectrometer | High specificity and sensitivity; considered a gold standard. nih.gov | Simultaneous quantification of Melatonin and Cortisol in saliva. nih.gov |
| Immunoassays (RIA/ELISA) | Radioactive/Enzyme Label | Used in early research; prone to cross-reactivity. frontiersin.org | Initial quantification in plant tissues. frontiersin.org |
| Electrochemical/Optical Sensors | Various (e.g., Nanomaterials) | Emerging; potential for portability and real-time analysis. researchgate.netnih.gov | Development of advanced biosensors. researchgate.net |
Theoretical Frameworks Applied to this compound Research
Understanding the diverse actions of Melatonin requires several theoretical frameworks that explain its mechanisms at the molecular, cellular, and systemic levels.
Receptor-Mediated Actions: The primary mechanism for many of Melatonin's effects is through its interaction with specific G protein-coupled receptors (GPCRs), namely MT1 and MT2. mdpi.com
MT1 and MT2 Receptors: These receptors are found in various parts of the central nervous system and peripheral tissues. mdpi.com Their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. nih.gov Structural biology has provided detailed models of these receptors, revealing a unique, buried channel for ligand entry, which helps explain their high specificity for Melatonin over similar molecules like Serotonin. nih.gov Homology models and crystal structures are continuously refining our understanding of ligand-receptor interactions. mdpi.comresearchgate.net
MT3 Binding Site: This site, later identified as the enzyme quinone reductase 2, binds Melatonin with lower affinity and is involved in different cellular processes, including detoxification. oup.com
Chronobiotic Framework: A key theoretical concept is that of Melatonin as a "chronobiotic"—an agent capable of synchronizing and resetting internal biological rhythms. oup.comfrontiersin.org This framework is central to its role in regulating the circadian system. Melatonin acts as a hormonal signal of darkness, transducing information about the length of the night to the body's central and peripheral oscillators. nih.govresearchgate.net This action is crucial for aligning physiological processes, such as the sleep-wake cycle, with the 24-hour environmental cycle. oup.com
Non-Receptor-Mediated Actions (Antioxidant Framework): A significant body of research is built on the framework of Melatonin as a potent free radical scavenger and broad-spectrum antioxidant. oup.comnih.gov This function is considered ancient, likely one of its original roles in early life forms to protect against oxidative stress. wikipedia.orgresearchgate.net
Direct Scavenging: Melatonin directly neutralizes a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov
Indirect Antioxidant Effects: It also stimulates the expression and activity of major antioxidant enzymes. nih.gov Its high concentration in mitochondria, the primary site of cellular respiration and free radical production, underscores this protective role. wikipedia.orgmdpi.com
Current State of Research and Emerging Perspectives on this compound
Current research continues to build on these foundational frameworks while exploring new and complex roles for Melatonin in health and disease.
Expanding Roles in Cellular Protection: The antioxidant properties of Melatonin are now linked to a wider range of cytoprotective effects. Research is actively investigating its role in mitigating cellular damage in various conditions by reducing oxidative stress, inhibiting apoptosis (programmed cell death), and promoting autophagy (cellular cleaning). painphysicianjournal.com There is a strong focus on its ability to protect mitochondria, which is crucial for preventing age-related decline and neurodegenerative diseases. mdpi.com
Immunomodulation and Inflammation: Melatonin is recognized as a pleiotropic immunomodulatory agent, capable of both stimulating and calming immune responses. nih.govnih.gov Its anti-inflammatory actions are a major area of investigation, particularly its ability to suppress pro-inflammatory cytokines and signaling pathways. nih.govmdpi.com
Metabolic Regulation: An emerging perspective is the role of Melatonin in energy metabolism. bsmu.edu.ua Disruptions in Melatonin's circadian rhythm are being linked to metabolic disorders. Studies are exploring how Melatonin influences glucose homeostasis, insulin (B600854) secretion, and the function of metabolically active tissues like the liver and adipose tissue. oup.combsmu.edu.ua
Plant Biology and Agriculture: The discovery of Melatonin in plants (as Phytomelatonin) has opened a new field of research. Studies are elucidating its roles in promoting seed germination, enhancing plant growth, and, crucially, mitigating a wide range of environmental stresses, including those from pathogens. frontiersin.orgresearchgate.net The identification of a plant-specific Melatonin receptor has solidified its role as a plant hormone and is driving research into its agricultural applications. researchgate.net
| Research Area | Key Findings/Observations | Supporting Mechanisms |
|---|---|---|
| Neuroprotection | Protects against oxidative damage in the brain; retards brain aging. mdpi.com | Mitochondrial protection, free radical scavenging, anti-inflammatory actions. mdpi.com |
| Immunomodulation | Exhibits both anti-inflammatory and immune-enhancing effects. nih.govnih.gov | Regulation of cytokine production and immune cell activity via receptor-mediated and antioxidant pathways. nih.govmdpi.com |
| Metabolic Regulation | Influences glucose metabolism and insulin sensitivity; linked to obesity and metabolic syndrome. bsmu.edu.ua | Chronobiotic effects on peripheral tissues (liver, pancreas), modulation of clock genes. oup.com |
| Plant Science | Acts as a growth regulator and enhances stress tolerance in plants. frontiersin.orgresearchgate.net | Antioxidant defense, regulation of stomatal closure via specific plant receptors. researchgate.net |
| Oncostatic Effects | Inhibits tumor growth in some experimental models. mdpi.com | Anti-proliferative, pro-apoptotic, and anti-angiogenic actions. nih.govpainphysicianjournal.com |
Compound Names
| InChIKey | Common Name | IUPAC Name |
| This compound | Melatonin | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
| - | Serotonin | 5-Hydroxytryptamine |
| - | Cortisol | (11β)-11,17,21-trihydroxypregn-4-ene-3,20-dione |
Properties
Molecular Formula |
C20H23N5O2S2 |
|---|---|
Molecular Weight |
429.557 |
InChI |
InChI=1S/C20H23N5O2S2/c1-23(2)17(26)13-28-20-22-25-18(27)15-12-24(10-8-14-6-4-3-5-7-14)11-9-16(15)21-19(25)29-20/h3-7H,8-13H2,1-2H3 |
InChI Key |
MFHDYEAKFRYINW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CCC4=CC=CC=C4)N=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Mfhdyeakfryinw Uhfffaoysa N
Novel Synthetic Routes Towards Afamelanotide
The synthesis of Afamelanotide, a tridecapeptide, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Recent research has focused on optimizing this process for efficiency, purity, and sustainability.
Chemo- and Regioselective Approaches
The primary structure of Afamelanotide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) necessitates a high degree of chemo- and regioselectivity during its synthesis. The presence of multiple functional groups on the amino acid side chains requires the use of orthogonal protecting groups to prevent unwanted side reactions.
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is standard for protecting the α-amino group of the incoming amino acid. Side chains of reactive amino acids are protected with acid-labile groups. For instance, serine and tyrosine hydroxyl groups are often protected with t-butyl (tBu) ethers, the lysine (B10760008) ε-amino group with a t-butyloxycarbonyl (Boc) group, and the arginine guanidino group with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
Table 1: Typical Protecting Groups in Afamelanotide Synthesis
| Amino Acid | Side Chain Functional Group | Protecting Group |
|---|---|---|
| Serine (Ser) | Hydroxyl | t-Butyl (tBu) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | t-Butyl (tBu) |
| Glutamic Acid (Glu) | Carboxylic Acid | t-Butyl (tBu) ester |
| Histidine (His) | Imidazole | Trityl (Trt) |
| Arginine (Arg) | Guanidinium | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) |
The chemoselective formation of the peptide bond is achieved using coupling reagents that activate the C-terminal carboxylic acid of the incoming amino acid. A common approach involves the in-situ formation of an active ester.
Green Chemistry Principles in Afamelanotide Synthesis
Traditional SPPS is known for generating significant amounts of solvent waste. researchgate.net In response, green chemistry principles are being increasingly applied to the synthesis of peptides like Afamelanotide. tandfonline.com Key areas of development include the use of more environmentally benign solvents and the optimization of reaction protocols to reduce solvent consumption. researchgate.nettandfonline.com
Recent studies have explored replacing N,N-dimethylformamide (DMF), a common solvent in SPPS with known reproductive toxicity, with greener alternatives. figshare.com A mixture of triethyl phosphate (B84403) (TEP) and dimethylsulfoxide (DMSO) has been successfully used for the synthesis of Afamelanotide, yielding high purity products. figshare.com
Furthermore, modified protocols that eliminate washing steps between the coupling and deprotection stages have been developed. tandfonline.com An "in-situ Fmoc removal" strategy, where the deprotection agent is added directly to the coupling cocktail, has been shown to save up to 60% of solvent waste in Afamelanotide synthesis. tandfonline.comresearcher.life This protocol often uses 4-methylpiperidine (B120128) (4-MP) as a greener alternative to piperidine (B6355638) for Fmoc removal. tandfonline.com
Catalyst Development for Afamelanotide Production
The efficiency of peptide bond formation is critically dependent on the coupling reagents, which can be considered catalysts of the acylation reaction. The development of more effective catalysts is a continuous effort in peptide chemistry. For the synthesis of Afamelanotide, carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) are frequently used in combination with activating agents like OxymaPure (ethyl cyanohydroxyiminoacetate). tandfonline.comtandfonline.com This combination forms a highly reactive O-acylisourea intermediate that rapidly acylates the free amine of the resin-bound peptide. Research has shown that a double addition of DIC during the coupling step can lead to higher purity of the final Afamelanotide product. tandfonline.com
Functionalization and Derivatization of Afamelanotide
The modification of Afamelanotide's structure can lead to analogues with altered properties, such as enhanced stability or receptor selectivity. Bioconjugation strategies are also employed to attach Afamelanotide to other molecules for various applications.
Preparation of Analogues and Homologues of Afamelanotide
Afamelanotide itself is an analogue of α-MSH. termedia.pl Its structure includes two key modifications from the native peptide: the substitution of methionine at position 4 with norleucine (Nle) and L-phenylalanine at position 7 with its D-enantiomer (D-Phe). taylorandfrancis.com These changes were made to increase the peptide's resistance to enzymatic degradation and prolong its biological activity. researchgate.netresearchgate.net
Further development has led to other analogues. For example, Melanotan-II is a cyclic lactam analogue of α-MSH that was developed to have improved potency. biorxiv.org The synthesis of such analogues follows similar SPPS principles, with the incorporation of the modified amino acids at the desired positions. The creation of cyclic analogues involves an additional on-resin or in-solution cyclization step, often forming a lactam bridge between the side chains of aspartic acid and lysine. biorxiv.org
Table 2: Comparison of α-MSH and Selected Analogues
| Compound | Key Structural Features | Reported Characteristic |
|---|---|---|
| α-MSH | Native 13-amino acid peptide sequence | Natural ligand for melanocortin receptors |
| Afamelanotide | [Nle⁴, D-Phe⁷]-α-MSH | Increased potency and stability compared to α-MSH taylorandfrancis.comresearchgate.net |
Strategies for Bioconjugation of Afamelanotide
Bioconjugation is a chemical strategy used to link a biomolecule, such as a peptide, to another molecule, which can be a polymer, a nanoparticle, or a fluorescent dye. core.ac.uk While specific examples of Afamelanotide bioconjugates are not extensively detailed in readily available literature, general peptide bioconjugation techniques are applicable.
Common strategies involve the chemoselective reaction between a functional group on the peptide and a complementary group on the molecule to be conjugated. For a peptide like Afamelanotide, the N-terminal amine or the ε-amino group of the lysine residue are common sites for conjugation.
For example, the lysine side chain could be modified with a maleimide (B117702) group, which can then react specifically with a thiol-containing molecule in a Michael addition reaction. Alternatively, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation if one of the components is functionalized with an azide (B81097) and the other with an alkyne. The synthesis of such functionalized Afamelanotide derivatives would require the use of appropriately modified amino acid building blocks during the SPPS process.
Molecular and Cellular Interaction Studies of Mfhdyeakfryinw Uhfffaoysa N
Intracellular Trafficking and Localization of MFHDYEAKFRYINW-UHFFFAOYSA-N
The entry of semaglutide (B3030467) into cells and its subsequent distribution are critical for its therapeutic action. These processes are largely dictated by its interaction with the GLP-1 receptor and the cellular machinery involved in transport and trafficking.
Endocytic Pathways and Subcellular Distribution of this compound
Upon binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR), semaglutide is internalized into the cell. This process is a key aspect of its mechanism of action and influences the duration of its signaling. The primary route for internalization is through endocytosis.
While specific studies on the endocytic pathways of semaglutide are part of a broader area of research into GLP-1 receptor agonists, the general understanding is that these agonists are internalized along with their receptors. This receptor-agonist complex is then trafficked within the cell, leading to its distribution in various subcellular compartments. This process is crucial for both signal termination and the potential for biased signaling, where the agonist can continue to signal from within the cell.
Research involving nanoparticle-based delivery systems for oral semaglutide has provided insights into its cellular uptake. Studies using Caco-2 cells, a human colon adenocarcinoma cell line that expresses the neonatal Fc receptor (hFcRn), have shown that targeted nanoparticles can enhance the interaction and association of semaglutide with these cells. nih.govrug.nl This suggests that receptor-mediated endocytosis is a viable pathway for its uptake. Further investigations using human intestinal organoids have also demonstrated the uptake of semaglutide-loaded nanoparticles, indicating a potential for increased permeability across the intestinal barrier. nih.govrug.nl
Signal Transduction Pathways Influenced by this compound
Semaglutide's therapeutic effects are mediated by its activation of the GLP-1 receptor and the subsequent triggering of a cascade of intracellular signaling events. This leads to a wide range of physiological responses, from glucose control to appetite regulation.
Upstream and Downstream Signaling Cascades Affected by this compound
The binding of semaglutide to the GLP-1 receptor initiates a conformational change in the receptor, leading to the activation of associated G-proteins, primarily the stimulatory G-protein (Gs). patsnap.com This activation of Gs stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govnih.gov The resulting increase in intracellular cAMP is a pivotal event that triggers two main downstream signaling pathways:
Protein Kinase A (PKA) Pathway: cAMP directly activates PKA, which then phosphorylates a multitude of downstream targets. nih.govnih.gov This phosphorylation cascade is central to many of the metabolic benefits of semaglutide, including the enhancement of glucose-dependent insulin (B600854) secretion and biosynthesis in pancreatic β-cells. patsnap.comnih.gov
Exchange Protein Directly Activated by cAMP (EPAC) Pathway: cAMP can also activate EPAC, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. nih.govnih.gov The activation of the EPAC pathway also contributes to the regulation of insulin secretion and other cellular processes. researchgate.net
Beyond these canonical pathways, semaglutide's activation of the GLP-1 receptor can also engage other signaling molecules. These include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for promoting β-cell proliferation and survival. nih.govresearchgate.net
The following table summarizes the key signaling molecules involved in the cascades initiated by semaglutide:
| Upstream Event | Primary Effector | Second Messenger | Downstream Kinases/Effectors | Key Cellular Responses |
| Semaglutide binds to GLP-1R | Gs protein | cAMP | PKA, EPAC | Enhanced insulin secretion, β-cell proliferation, appetite regulation |
| PI3K/Akt | β-cell survival, glucose uptake | |||
| ERK1/2 | Cardioprotection |
Computational and Theoretical Investigations of Mfhdyeakfryinw Uhfffaoysa N
Quantum Mechanical (QM) Studies of MFHDYEAKFRYINW-UHFFFAOYSA-N
Electronic Structure and Reactivity Descriptors of this compound
The electronic structure of Bentiromide is key to its chemical behavior. Quantum mechanical calculations can determine a variety of reactivity descriptors that quantify its chemical tendencies. Central to these are the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com The HOMO is the outermost orbital containing electrons and its energy level is indicative of the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and its energy signifies the ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. irjweb.commdpi.com A larger gap suggests greater stability and lower reactivity, whereas a smaller gap points to higher reactivity. mdpi.comnih.gov Other important descriptors that can be calculated include electron affinity, ionization potential, global hardness, and global softness, which further characterize the molecule's reactivity. irjweb.com
Table 1: Theoretical Reactivity Descriptors for this compound No specific calculated values for Bentiromide were found in the reviewed literature. This table represents the types of data that would be generated from a dedicated quantum mechanical study.
| Reactivity Descriptor | Theoretical Value | Significance |
|---|---|---|
| HOMO Energy | Data not available | Indicates electron-donating ability. irjweb.com |
| LUMO Energy | Data not available | Indicates electron-accepting ability. irjweb.com |
| HOMO-LUMO Gap | Data not available | Correlates with chemical stability and reactivity. irjweb.commdpi.com |
| Electron Affinity | Data not available | Energy released upon electron addition. researchgate.net |
| Ionization Potential | Data not available | Energy required for electron removal. researchgate.net |
| Global Hardness | Data not available | Resistance to change in electron distribution. mdpi.com |
| Global Softness | Data not available | Reciprocal of hardness, indicating reactivity. irjweb.com |
Spectroscopic Property Predictions for this compound
Quantum mechanical calculations are also employed to predict the spectroscopic properties of molecules. These theoretical spectra can be instrumental in the interpretation of experimental data by assigning spectral features to specific molecular structures and transitions. For Bentiromide, QM methods could predict its infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Such predictions can offer a detailed understanding of the vibrational modes, electronic transitions, and chemical environments of the atoms within the molecule. The comparison of predicted spectra with experimental results is a powerful tool for structural elucidation and validation of the computational model. nih.govnih.gov
Table 2: Predicted Spectroscopic Properties for this compound Specific predicted spectroscopic data for Bentiromide are not available in the surveyed literature. This table outlines the properties that could be determined through quantum mechanical calculations.
| Spectroscopic Method | Predicted Properties |
|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of functional groups. |
| Raman Spectroscopy | Complementary vibrational modes to IR spectroscopy. |
| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants for ¹H and ¹³C nuclei. |
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, capturing their movements and interactions. This provides a dynamic perspective on the conformational flexibility and intermolecular interactions of Bentiromide.
Conformational Landscape and Dynamics of this compound
As a molecule with multiple rotatable bonds, Bentiromide can exist in numerous conformations. MD simulations can map out its conformational landscape, identifying the most stable, low-energy structures and the energetic barriers between them. nih.govmdpi.com Understanding the preferred conformations of Bentiromide is crucial, as different spatial arrangements of its atoms can lead to varied biological activities and interaction profiles. The analysis of MD trajectories can reveal the flexibility and dynamics of different parts of the molecule. youtube.com
Simulation of this compound Interactions with Biomolecules
A significant application of MD simulations is to model the interactions between small molecules like Bentiromide and biological macromolecules. A study of Bentiromide's interaction with hepsin (HPN), a type II transmembrane serine protease, revealed key binding details. The simulation showed that the complex of HPN and Bentiromide stabilized over the course of the simulation. nih.gov The binding was found to be primarily driven by van der Waals forces and electrostatic interactions. nih.gov Key amino acid residues in the HPN protein, namely GLN-234 and TYR-4, were identified as making significant contributions to the binding energy. nih.gov Furthermore, a hydrogen bond was observed between the ALA-235 residue of HPN and Bentiromide, while Pi-Pi and Pi-Alkyl hydrophobic interactions were noted with TYR-4, PRO-5, and PRO-2 residues. nih.gov
Cheminformatics and Machine Learning Applications for this compound
Cheminformatics and machine learning are transformative tools in modern drug discovery and development, capable of analyzing vast chemical and biological datasets to predict molecular properties and activities. For a molecule like Bentiromide, these approaches hold significant potential.
By leveraging quantitative structure-activity relationship (QSAR) models, it is possible to correlate the structural features of Bentiromide and its analogs with their biological activity, such as their efficacy as chymotrypsin (B1334515) substrates. nih.gov Machine learning algorithms can be trained on peptide data to predict various properties, including bioactivity and bioavailability. plos.orgyoutube.com These models can also be used for virtual screening to identify other molecules with the potential for similar enzymatic interactions or for de novo design of new compounds with optimized properties. nih.gov The integration of cheminformatics and machine learning offers a powerful strategy to accelerate the discovery and development of novel peptide-based therapeutics. plos.orgnih.gov
Table 3: Potential Cheminformatics and Machine Learning Applications for this compound
| Application Area | Potential Use for Bentiromide |
|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with chymotrypsin substrate activity. nih.gov |
| Property Prediction | Estimating physicochemical and pharmacokinetic properties. plos.org |
| Virtual Screening | Identifying new potential enzyme substrates or inhibitors. nih.gov |
| De Novo Design | Generating novel molecules with improved therapeutic profiles. nih.gov |
Predictive Models for A-867744's Biological Interactions
Predictive models for the biological interactions of A-867744 primarily focus on its role as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor. A-867744 is classified as a type II PAM, which is characterized by its ability to increase the peak current response to an agonist and significantly prolong the decay time of the receptor's response. nih.gov However, detailed kinetic analyses have revealed that under certain conditions, such as with brief agonist pulses, A-867744 can exhibit a type I-like modulation, highlighting the complexity of its mechanism of action. nih.gov
Computational models, particularly those based on homology modeling of the α7 nAChR, have been instrumental in predicting the binding site of A-867744. Due to the lack of a high-resolution crystal structure of the full-length human α7 nAChR, homology models are often constructed using templates such as the acetylcholine-binding protein (AChBP) or the Torpedo marmorata nAChR. These models have been used in docking studies to identify the putative binding pocket for A-867744 and other type II PAMs. Consensus docking approaches suggest that A-867744 binds to an intersubunit transmembrane site on the receptor. Molecular dynamics simulations further refine these models, providing insights into the conformational changes induced by the binding of A-867744 and how these changes lead to the potentiation of the receptor's function. These simulations help in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of A-867744 to the α7 nAChR.
Virtual Screening and Library Design Centered on A-867744
The structural and pharmacophoric features of A-867744 have been utilized in virtual screening campaigns to identify novel α7 nAChR modulators. Pharmacophore models derived from the key chemical features of A-867744 and other potent PAMs serve as 3D queries to search large chemical databases for compounds with similar properties. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific spatial orientation.
High-throughput virtual screening has been successfully employed to identify new scaffolds for α7 nAChR allosteric modulators. nih.gov By using pharmacophore queries based on the predicted binding modes of known PAMs, researchers have been able to discover compounds with both positive and negative modulatory effects. This demonstrates the power of virtual screening in exploring diverse chemical spaces and identifying novel chemotypes that can interact with the allosteric site of the α7 nAChR.
Library design centered on the A-867744 scaffold involves the systematic modification of its core structure to explore the structure-activity relationship (SAR) and optimize its pharmacological properties. Computational methods guide the selection of substituents at various positions of the pyrrole-sulfonamide core to enhance potency, selectivity, and pharmacokinetic properties. For instance, modifications to the phenyl ring and the propionyl group of A-867744 can be explored in silico to predict their impact on binding affinity and modulatory activity. This rational design approach accelerates the discovery of next-generation PAMs with improved therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for A-867744 Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For A-867744 and its derivatives, QSAR studies are crucial for understanding the structural requirements for potent positive allosteric modulation of the α7 nAChR and for predicting the activity of newly designed compounds.
The development of A-867744 itself was the result of extensive structure-activity relationship studies on a series of pyrrole-sulfonamides. nih.gov These studies provided valuable data for building QSAR models. In a typical QSAR study for A-867744 derivatives, a set of synthesized and biologically evaluated compounds is used as the training set. Various molecular descriptors are calculated for each compound, representing their physicochemical, electronic, and steric properties.
These descriptors can include:
Electronic descriptors: such as partial atomic charges and dipole moments, which are important for electrostatic interactions with the receptor.
Steric descriptors: such as molecular volume and surface area, which describe the size and shape of the molecule and its fit within the binding pocket.
Hydrophobic descriptors: such as the partition coefficient (logP), which influences the compound's ability to cross cell membranes and interact with hydrophobic regions of the receptor.
Topological descriptors: which describe the connectivity of atoms within the molecule.
Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., EC50 values for potentiation of the α7 nAChR).
The predictive power of the resulting QSAR model is then validated using an external test set of compounds that were not used in the model development. A robust QSAR model can then be used to predict the activity of virtual or newly synthesized derivatives of A-867744, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening.
The table below presents a hypothetical example of data that could be used in a QSAR study for A-867744 derivatives, illustrating the relationship between structural modifications and biological activity.
| Compound | R1-Group | R2-Group | Molecular Weight | LogP | EC50 (µM) |
| A-867744 | 4-Chlorophenyl | Propionyl | 429.9 | 4.2 | 1.1 |
| Derivative 1 | Phenyl | Acetyl | 381.4 | 3.5 | 5.3 |
| Derivative 2 | 4-Fluorophenyl | Propionyl | 413.5 | 4.0 | 1.5 |
| Derivative 3 | 4-Methoxyphenyl | Propionyl | 425.5 | 3.9 | 2.8 |
| Derivative 4 | 4-Chlorophenyl | Butyryl | 443.9 | 4.6 | 0.9 |
| Derivative 5 | 3-Chlorophenyl | Propionyl | 429.9 | 4.3 | 3.2 |
This data can be used to generate a QSAR model that can guide further optimization of the A-867744 scaffold. For instance, the model might reveal that a certain size and electronegativity at the R1 position, combined with a specific chain length at the R2 position, are optimal for high potency.
No Publicly Available Data for Chemical Compound this compound
Initial research efforts to gather information on the chemical compound identified by the InChIKey "this compound" have yielded no publicly available data. Searches for this specific identifier across various chemical databases and scientific literature repositories did not return any relevant results.
The InChIKey is a standardized, non-proprietary structural identifier for chemical substances. The inability to retrieve information using this specific key suggests that "this compound" may be an incorrect identifier, a placeholder, or represents a novel or proprietary compound that has not been disclosed in public scientific literature.
Consequently, it is not possible to provide an article on the analytical methodologies for this compound as requested. The specified outline, which includes advanced chromatographic techniques and spectroscopic characterization, requires detailed, compound-specific research findings that are currently unavailable. Without foundational information on the compound's chemical structure and properties, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Therefore, the generation of the English article focusing solely on the chemical compound “this compound” cannot be completed at this time. Further clarification or a valid InChIKey for a known chemical substance is required to proceed with the user's request.
Analytical Methodologies for Research on Mfhdyeakfryinw Uhfffaoysa N
Microscopic and Imaging Techniques for Cellular Localization of MFHDYEAKFRYINW-UHFFFAOYSA-N
The visualization of the chemical compound this compound, commonly known as Meldonium, within the cellular environment is crucial for understanding its mechanisms of action and pharmacodynamics. The distribution of Meldonium is not uniform, as it tends to accumulate in tissues that express the organic cation transporter 2 (OCTN2), such as the heart, kidneys, brain, and skeletal muscles. researchgate.net Advanced microscopic and imaging techniques are indispensable tools for elucidating its subcellular distribution and interaction with specific cellular components. These methodologies allow researchers to trace the compound and observe its effects on cellular ultrastructure, providing direct evidence of its localization and biological impact.
Fluorescence Microscopy and Confocal Imaging for this compound Tracing
Fluorescence microscopy and, more specifically, high-resolution confocal imaging, are powerful techniques for tracking Meldonium within cells and tissues. These methods rely on the use of fluorescent probes that are either attached to the molecule of interest or target specific cellular components that are affected by the compound.
Recent research has successfully employed these techniques to pinpoint the location of Meldonium and its binding partners. In one study, a biotin-labeled Meldonium probe was used in conjunction with an antibody-labeled protein, platelet-type phosphofructokinase (PFKP). frontiersin.org Using a high-content confocal imaging system, researchers observed the co-localization of the biotin-labeled Meldonium (visualized with a red fluorescent marker) and the anti-PFKP antibody (labeled in green), with the resulting yellow or orange fluorescence indicating a direct interaction within the cytoplasm of RLE-6TN cells. frontiersin.org
Another study utilized immunofluorescence to demonstrate the co-localization of Meldonium with phosphoglycerate kinase 1 (PGK1). nih.gov Confocal microscopy images revealed that Meldonium and PGK1 were present together in both the cytoplasm and the nucleus of primary hippocampal neurons. nih.gov This finding was crucial in identifying PGK1 as a direct binding target of Meldonium.
Furthermore, fluorescence microscopy has been used to study the downstream cellular effects of Meldonium treatment. In a study on human trabecular meshwork cells (HTMC), cells were stained with FITC-phalloidin (green fluorescence for F-actin), an antibody for vinculin (red fluorescence), and Hoechst (blue fluorescence for nuclei). nih.govresearchgate.net The representative fluorescence microscopy images showed significant changes in the cytoskeleton, characterized by the distribution of F-actin and vinculin, after 48 hours of treatment with Meldonium. nih.govresearchgate.net While this method does not directly trace the Meldonium molecule itself, it visualizes the specific cellular structures that are altered by its presence, providing indirect evidence of its sites of action.
The table below summarizes key research findings utilizing fluorescence and confocal microscopy for the study of Meldonium.
| Study Focus | Cell/Tissue Type | Technique | Labeling Method | Key Findings on Localization/Cellular Effects |
| Meldonium-Protein Interaction frontiersin.org | RLE-6TN cells (Rat lung epithelial) | Confocal Microscopy | Biotin-labeled Meldonium; Anti-PFKP antibody | Co-localization of Meldonium and PFKP observed in the cytoplasm. |
| Meldonium-Protein Interaction nih.gov | Primary Hippocampal Neurons (Mouse) | Confocal Microscopy | Immunofluorescence | Co-localization of Meldonium with PGK1 in the cytoplasm and nucleus. |
| Cytoskeletal Effects nih.govresearchgate.net | Human Trabecular Meshwork Cells (HTMC) | Fluorescence Microscopy | FITC-phalloidin (F-actin); Vinculin antibody; Hoechst (nuclei) | Revealed significant changes in the distribution of F-actin and vinculin, indicating an impact on cytoskeletal organization. |
Environmental and Ecological Research Perspectives on Mfhdyeakfryinw Uhfffaoysa N if Applicable
Environmental Occurrence and Distribution of MFHDYEAKFRYINW-UHFFFAOYSA-N
There is currently a lack of specific data on the environmental occurrence and distribution of 2,4-Diaminophenol dihydrochloride (B599025). As an aromatic amine, its properties suggest a potential for presence in aquatic environments due to its water solubility. acs.orgimrpress.com Aromatic amines, as a class of compounds, can enter the environment through industrial wastewater discharge. acs.orgimrpress.com However, without targeted monitoring studies for 2,4-Diaminophenol dihydrochloride, its specific concentrations and distribution in various environmental compartments such as water, soil, and sediment remain unknown. The high water solubility of this compound suggests it would likely be mobile in the environment. fishersci.com
Biotransformation and Degradation Pathways of this compound in Ecosystems
Specific biotransformation and degradation pathways for 2,4-Diaminophenol dihydrochloride in ecosystems have not been detailed in the available research. Generally, aromatic amines can undergo biological degradation in wastewater treatment processes and the wider environment. acs.org This can involve oxidative biotransformation where the amino group is replaced by a hydroxyl group, followed by ring cleavage. acs.org The persistence of aromatic amines in the aquatic environment can vary, with some being more readily degraded than others. acs.org However, without specific studies on 2,4-Diaminophenol dihydrochloride, its persistence and the specific microorganisms or enzymatic processes involved in its degradation are not established.
Ecotoxicological Mechanisms of this compound on Model Organisms
Bioaccumulation and Trophic Transfer of this compound
There is no available information regarding the bioaccumulation and trophic transfer of 2,4-Diaminophenol dihydrochloride in food webs. Bioaccumulation potential is a critical factor in assessing the environmental risk of a chemical, as substances that accumulate in organisms can be transferred up the food chain, potentially reaching harmful concentrations in top predators. The lack of data in this area represents a significant gap in understanding the potential ecological impact of this compound.
Table 1: Compound Names
| InChIKey | Common Name |
| This compound | 2,4-Diaminophenol dihydrochloride |
Future Directions and Interdisciplinary Research Opportunities for Mfhdyeakfryinw Uhfffaoysa N
Integration of MFHDYEAKFRYINW-UHFFFAOYSA-N Research with Artificial Intelligence and Big Data Analytics
The convergence of artificial intelligence (AI) and big data with Afatinib research is opening new avenues for predicting treatment outcomes and discovering novel biomarkers. Machine learning (ML) algorithms are being employed to analyze complex clinical and pathological data to forecast patient response to Afatinib. nih.govnih.gov By inputting variables such as age, tumor stage, and specific Epidermal Growth Factor Receptor (EGFR) mutation types, researchers are developing models to predict therapeutic efficacy. nih.govnih.gov
| Machine Learning Model | Predicted Outcome | Performance Metric (AUC) |
|---|---|---|
| Support Vector Machine | 1-Year Afatinib Continuation | 0.626 |
| Decision Tree | 2-Year Survival | 0.644 |
| Naïve Bayes Classifier | 1-Year Afatinib Continuation | 0.611 |
| Bagging | 1-Year Afatinib Continuation | 0.606 |
| Deep Neural Network | 1-Year Afatinib Continuation | 0.605 |
Nanotechnology Applications Incorporating this compound
Nanotechnology offers a promising strategy to overcome some of the limitations of Afatinib, such as its poor solubility and bioavailability. nih.govnih.gov By encapsulating Afatinib into various nanocarriers, researchers aim to enhance its delivery to tumor sites, improve therapeutic efficacy, and provide sustained drug release. nih.govnih.govmdpi.com
Several types of nanoparticles have been investigated for Afatinib delivery:
PLGA Nanoparticles : Inhalable poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been developed for localized lung cancer therapy. nih.govnih.gov These biodegradable nanoparticles showed excellent aerosol properties for deep lung deposition and demonstrated enhanced cytotoxicity and superior tumor penetration in preclinical models compared to the free drug. nih.govnih.govresearchgate.net
Carbonate Apatite Nanoparticles : pH-sensitive carbonate apatite nanoparticles (nCA) have been synthesized to carry Afatinib. mdpi.combohrium.com These nanocarriers are designed to be stable at physiological pH but dissociate in the acidic environment of cancer cells, leading to targeted drug release. mdpi.com This system showed a slow and sustained release profile. mdpi.combohrium.com
Gold Nanoparticles : A drug delivery system using colloidal pegylated gold nanoparticles (PEGAuNPs) conjugated with Afatinib has been shown to significantly enhance the drug's activity. nih.gov The conjugate was found to be 5 to 20 times more potent than Afatinib alone in different cancer cell lines, suggesting improved drug efficacy. nih.gov
Lipid Polymeric Nanoparticles (LPNs) : LPNs with a PLGA core have been designed to carry Afatinib. nih.gov These particles can be modified with targeting ligands and pH-sensitive peptides to further improve their anticancer effects. nih.gov
Luminescent Nanomaterials : Near-infrared persistent luminescence nanomaterials (NIR PLNs) have been functionalized to carry Afatinib. researchgate.net These nanovehicles can be modified with targeting aptamers to specifically track and inhibit tumor growth. researchgate.net
| Nanocarrier Type | Particle Size (nm) | Drug Loading / Entrapment Efficiency (%) | Key Finding |
|---|---|---|---|
| PLGA Nanoparticles | 180.2 ± 15.6 | 34.4 ± 2.3 (Entrapment Efficiency) | Sustained drug release (56.8% after 48h) and excellent inhalable properties. nih.govnih.gov |
| Carbonate Apatite (nCA) | 42.97 ± 2.78 | 8.19 ± 0.52 (Drug Loading); 55.08 ± 1.68 (Encapsulation Efficiency) | pH-sensitive release in acidic environments. mdpi.combohrium.com |
| Pegylated Gold (PEGAuNPs) | Not Specified | Not Specified | Conjugate is 5-20 times more potent than free Afatinib. nih.gov |
| Lipid Polymeric Nanoparticles | Not Specified | Not Specified | Sustained release at pH 7.4 (26-48% over 72h). nih.gov |
Development of Advanced Materials Utilizing this compound as a Building Block
The development of advanced materials using Afatinib as a structural component is an emerging area of research, primarily focused on creating sophisticated drug-polymer conjugates. nih.govmdpi.com In these systems, Afatinib is not merely encapsulated but is chemically linked to a polymer backbone, creating a new macromolecular entity with unique properties. mdpi.com
The nature of the polymer and the bond used to conjugate Afatinib are critical factors that influence the material's characteristics, such as circulation time, release mechanism, and targeting capability. mdpi.com For instance, incorporating Afatinib into a high-molecular-weight polymer can extend its half-life in the bloodstream, leading to greater accumulation in tumor tissues. mdpi.com
An example includes lipid polymeric nanoparticles where Afatinib is carried within a hydrophobic PLGA polymer core, which is then surrounded by a lipid shell. nih.gov This structure creates a sustained-release system. The release of Afatinib from such a conjugate was significantly slower compared to the free drug, with only about 26% of the drug released over 72 hours at a physiological pH of 7.4. nih.gov This controlled release is a key feature of these advanced materials, potentially enabling more consistent drug levels at the target site. nih.govmdpi.com
Novel Therapeutic Modalities Inspired by this compound's Mechanisms (Preclinical Only)
Afatinib's mechanism as a second-generation, irreversible inhibitor of the ErbB family of tyrosine kinases has inspired the preclinical development of novel therapeutic modalities aimed at overcoming treatment resistance. nih.govfrontiersin.orgspandidos-publications.com While Afatinib is potent against common EGFR-activating mutations, acquired resistance, often through the T790M mutation, is a significant clinical challenge. nih.govnih.gov
This has spurred the development of third-generation EGFR inhibitors, which are designed based on the learnings from molecules like Afatinib. frontiersin.orgspandidos-publications.com These next-generation compounds selectively and irreversibly target the resistance mutations (like T790M) while having a more limited effect on wild-type EGFR, which could translate to different activity profiles. frontiersin.org Preclinical research focuses on understanding the complex and heterogeneous mechanisms of resistance to Afatinib to design these more advanced inhibitors. nih.govyalecancercenter.org
Furthermore, the core chemical structure of Afatinib is being explored as a scaffold for developing inhibitors against other kinase targets. In one preclinical study, four new molecules were derived from Afatinib's structure to target the mutated BCR-ABL T315I protein, a key driver in some types of leukemia. mdpi.com In silico modeling suggested that these new derivatives could establish important molecular interactions within the target protein's binding site, demonstrating how Afatinib's structural framework can be repurposed to inspire the design of novel inhibitors for different therapeutic applications. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
